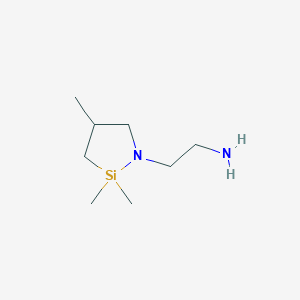

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is a useful research compound. Its molecular formula is C8H20N2Si and its molecular weight is 172.34. The purity is usually 95%.

BenchChem offers high-quality 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Applications in Adhesive Promoters and Polymer Modification

3-Aminopropyltriethoxysilane substances, related to 1-Aza-2-silacyclopentanes, are used as adhesive promoters in various formulations for coatings or to modify the properties of siloxanes and other polymers. The cyclisation of similar substances is of interest due to the formation of the Si-N bond. These products tend to undergo ring-opening polymerization, highlighting their potential in the creation of polymers and coatings (Herbig et al., 2018).

2. Reactivity with Ketones

Reactions of isolable dialkylsilylene, a compound related to 1-Aza-2-silacyclopentane-1-ethanamine, with various types of ketones, proceed smoothly at room temperature. These reactions form diverse compounds without secondary or side-reaction products. The diversity of the reaction modes is attributed to the substituent effects on the electronic nature of the initially formed carbonyl silaylides, suggesting the compound's potential in organic synthesis and as a building block for various chemical reactions (Ishida et al., 2010).

3. Building Blocks for Synthesis

Compounds such as 4-Silacyclohexan-1-ones and related derivatives represent C-functional silicon-containing heterocycles with Si-MOP, Si-DMOP, or Si-TMOP moieties. These moieties can be cleaved under mild conditions by protodesilylation, making these compounds versatile building blocks for synthesis. This property indicates the potential use of 1-Aza-2-silacyclopentane-1-ethanamine derivatives in complex synthetic pathways (Geyer et al., 2015).

4. Surface Modification for Proteomic Analysis

N-methyl-aza-2,2,4-trimethyl-silacyclopentane can be used to produce monolayer films on silicon (oxide) substrates. The covalent siloxane linkage formation by this adsorbate is accompanied by ring opening without producing byproducts. The resulting secondary amine can react further, indicating the compound's potential in creating functional surfaces for various applications, including proteomic analysis (Khadka et al., 2017).

Wirkmechanismus

The mechanism of action involves the cyclization of 3-aminopropyltriethoxysilane by long-time heating . The formation of 2,2-diethoxy-1-aza-2-silacyclopentane is dubious . The reaction of isocyanates with azasilacyclopentanes has been used to manufacture thermoplastic rubbers by polymerization with polyols .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCETSHFUXWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN([Si](C1)(C)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)

![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)